molecular formula C19H16N4OS2 B2597619 3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine CAS No. 1115958-76-3

3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine

Cat. No. B2597619
CAS RN: 1115958-76-3
M. Wt: 380.48
InChI Key: JCYYAIFPFQTJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C13H18O1N1F1 . The SMILES string representation is FC1=C(OCCC2CNCCC2)C=CC=C1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is calculated to be 223.29 g/mol .

Scientific Research Applications

  • Crystalline Forms and Conformational Analysis : Wang, Zhou, and Hu (2006) studied the crystalline form B of a similar compound, risperidone, highlighting its asymmetric unit containing two independent molecules with the piperidine and tetra­hydro­pyridine rings adopting specific conformations (Wang, Zhou, & Hu, 2006).

  • Synthesis of Functionalized Pyridines : Mekheimer, Mohamed, and Sadek (1997) explored the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, demonstrating the versatility of pyridine derivatives in chemical synthesis (Mekheimer, Mohamed, & Sadek, 1997).

  • Molecular Salt Formation : Ge and Luo (2012) reported on paliperidonium nitrate, a molecular salt involving a similar piperidine structure, emphasizing the conformations and hydrogen bonding in its crystalline network (Ge & Luo, 2012).

  • Cancer Treatment Research : A study on aurora kinase inhibitors involving related compounds suggested potential applications in cancer treatment due to their ability to inhibit Aurora A (ロバート ヘンリー,ジェームズ, 2006).

  • Hirshfeld Surface Analysis and Molecular Docking : Venkateshan et al. (2019) conducted a study involving crystal structure analysis and molecular docking studies on pyridine derivatives, highlighting their potential as inhibitors in pharmaceutical applications (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

  • Synthesis of Substituted Pyridinecarboxylates : Shalaby, Moustafa, Girgis, and ElShaabiny (2014) synthesized three substituted pyridinecarboxylates, demonstrating the chemical diversity and synthesis applications of pyridine derivatives (Shalaby, Moustafa, Girgis, & ElShaabiny, 2014).

  • Inhibitors for Mycobacterium tuberculosis : Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues as novel inhibitors for Mycobacterium tuberculosis, showcasing the therapeutic potential of such compounds in infectious diseases (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Safety and Hazards

The compound is classified as Aquatic Acute 1 - Aquatic Chronic 1, indicating potential hazards to aquatic life . It’s also classified as non-combustible solids .

Mechanism of Action

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-25-16-9-7-14(8-10-16)18-21-17(24-22-18)13-26-19-20-11-12-23(19)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYYAIFPFQTJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.